2-(3-bromophenyl)-7-methyl-4H-chromen-4-one
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Overview
Description
2-(3-bromophenyl)-7-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound features a bromophenyl group at the 2-position and a methyl group at the 7-position of the chromen-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-7-methyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and 7-methylchromen-4-one.
Condensation Reaction: The key step involves a condensation reaction between 3-bromobenzaldehyde and 7-methylchromen-4-one in the presence of a base, such as sodium hydroxide, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for reaction monitoring and control is common.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-7-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction Reactions: The chromen-4-one core can undergo oxidation and reduction reactions, resulting in the formation of different oxidation states and functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-7-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(3-bromophenyl)-4H-chromen-4-one: Lacks the methyl group at the 7-position.
2-(4-bromophenyl)-7-methyl-4H-chromen-4-one: Has the bromine atom at the 4-position instead of the 3-position.
2-(3-chlorophenyl)-7-methyl-4H-chromen-4-one: Contains a chlorine atom instead of a bromine atom.
Uniqueness
2-(3-bromophenyl)-7-methyl-4H-chromen-4-one is unique due to the specific positioning of the bromine and methyl groups, which can influence its chemical reactivity and biological activity. The presence of the bromine atom at the 3-position and the methyl group at the 7-position can lead to distinct interactions with molecular targets and different pharmacological profiles compared to similar compounds.
Properties
IUPAC Name |
2-(3-bromophenyl)-7-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO2/c1-10-5-6-13-14(18)9-15(19-16(13)7-10)11-3-2-4-12(17)8-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEETUABYFCQTJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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